molecular formula C12H24ClFO B12811601 Dodecanoyl chloride;hydrofluoride CAS No. 71549-85-4

Dodecanoyl chloride;hydrofluoride

Katalognummer: B12811601
CAS-Nummer: 71549-85-4
Molekulargewicht: 238.77 g/mol
InChI-Schlüssel: YNHPVGCKMXEYOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecanoyl chloride;hydrofluoride is a compound that combines dodecanoyl chloride, also known as lauroyl chloride, with hydrofluoride. Dodecanoyl chloride is an acid chloride derived from dodecanoic acid (lauric acid), and hydrofluoride is a solution of hydrogen fluoride in water. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecanoyl chloride is typically synthesized by reacting dodecanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux conditions. The reaction proceeds as follows:

C12H24O2+SOCl2C12H23ClO+SO2+HCl\text{C}_{12}\text{H}_{24}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_{12}\text{H}_{23}\text{ClO} + \text{SO}_2 + \text{HCl} C12​H24​O2​+SOCl2​→C12​H23​ClO+SO2​+HCl

This reaction yields dodecanoyl chloride along with sulfur dioxide and hydrogen chloride as by-products .

Industrial Production Methods

In industrial settings, dodecanoyl chloride is produced on a larger scale using similar methods but with optimized conditions to maximize yield and purity. The process involves the use of continuous reactors and efficient separation techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Dodecanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of dodecanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The hydrofluoride component enhances the reactivity of the compound by providing a source of fluoride ions, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Eigenschaften

CAS-Nummer

71549-85-4

Molekularformel

C12H24ClFO

Molekulargewicht

238.77 g/mol

IUPAC-Name

dodecanoyl chloride;hydrofluoride

InChI

InChI=1S/C12H23ClO.FH/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3;1H

InChI-Schlüssel

YNHPVGCKMXEYOX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)Cl.F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.